![molecular formula C24H34Cl2N2O4 B2799709 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride CAS No. 1216498-62-2](/img/structure/B2799709.png)
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H34Cl2N2O4 and its molecular weight is 485.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride is a complex organic compound that exhibits significant biological activity, particularly in relation to neurotransmitter receptor interactions. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Features
The compound features several key structural components:
- Piperazine Ring : A common motif in pharmaceuticals that enhances binding to various biological targets.
- Benzo[d][1,3]dioxole Moiety : Contributes to its potential biological activity by influencing lipophilicity and receptor affinity.
- Phenylpropoxy Group : Enhances the compound's pharmacokinetic properties.
Molecular Formula and Weight
- Molecular Formula : C19H24Cl2N2O3
- Molecular Weight : Approximately 407.31 g/mol
Solubility and Stability
The dihydrochloride form indicates that the compound is a salt, which can influence its solubility and stability in biological systems. This property is crucial for its bioavailability and therapeutic efficacy.
The primary biological activity of this compound is linked to its interaction with neurotransmitter receptors, particularly those involved in serotonin (5-HT) and dopamine signaling pathways. Compounds with similar structures have shown promise as:
- Antidepressants : By modulating serotonin levels.
- Antipsychotics : Through dopamine receptor antagonism.
Structure-Activity Relationship (SAR)
Recent studies highlight the importance of specific structural modifications in enhancing the compound's affinity for target receptors. For example:
Substituent | Effect on Activity | Reference |
---|---|---|
Piperazine Modifications | Increased affinity for serotonin receptors | |
Benzo[d][1,3]dioxole Variations | Enhanced lipophilicity and receptor selectivity | |
Phenylpropoxy Alterations | Improved pharmacokinetic profile |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antidepressant Activity : A study demonstrated that derivatives with modifications on the piperazine ring exhibited increased serotonin reuptake inhibition, suggesting potential antidepressant effects.
- Antipsychotic Properties : Another research indicated that compounds with a benzo[d][1,3]dioxole moiety displayed significant dopamine D2 receptor antagonism, correlating with reduced psychotic symptoms in animal models.
- Pharmacological Profiling : In vitro assays showed that this compound effectively inhibited specific neurotransmitter uptake mechanisms, further supporting its potential use in treating mood disorders.
Toxicological Considerations
While the compound shows promising biological activity, it is essential to evaluate its safety profile through comprehensive toxicological studies. Initial assessments indicate a favorable safety margin; however, further research is needed to confirm these findings.
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-phenylpropoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4.2ClH/c1-19(21-5-3-2-4-6-21)16-28-17-22(27)15-26-11-9-25(10-12-26)14-20-7-8-23-24(13-20)30-18-29-23;;/h2-8,13,19,22,27H,9-12,14-18H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXODLRUVTLMFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.